molecular formula C12H14ClN B14008107 3-Chloro-n-cyclohexylideneaniline CAS No. 41464-95-3

3-Chloro-n-cyclohexylideneaniline

Cat. No.: B14008107
CAS No.: 41464-95-3
M. Wt: 207.70 g/mol
InChI Key: IFKDJXCSZLTQJR-UHFFFAOYSA-N
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Description

3-Chloro-n-cyclohexylideneaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorine atom attached to the benzene ring and a cyclohexylidene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-n-cyclohexylideneaniline typically involves the reaction of N,N-dichlorocyclohexylamine with aniline under specific conditions. The process begins with the preparation of N,N-dichlorocyclohexylamine by treating cyclohexylamine with t-butyl hypochlorite in dry benzene at low temperatures. This intermediate is then reacted with aniline in the presence of a base such as potassium acetate in ethanol under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-n-cyclohexylideneaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-n-cyclohexylideneaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-n-cyclohexylideneaniline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • N-cyclohexylideneaniline
  • 3-Chloroaniline
  • N-chlorocyclohexylideneimine

Comparison: 3-Chloro-n-cyclohexylideneaniline is unique due to the presence of both a chlorine atom and a cyclohexylidene group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs .

Properties

CAS No.

41464-95-3

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

N-(3-chlorophenyl)cyclohexanimine

InChI

InChI=1S/C12H14ClN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2

InChI Key

IFKDJXCSZLTQJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NC2=CC(=CC=C2)Cl)CC1

Origin of Product

United States

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